Spiro[3.3]heptan-1-OL
Overview
Description
Synthesis Analysis
The synthesis of spiro[3.3]heptan-1-OL involves several steps. One of the methods reported involves the use of rhodium (I) catalysts . The reaction of benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes proceeds via sequential C–C bond oxidative addition and β-carbon elimination .Molecular Structure Analysis
The molecular structure of spiro[3.3]heptan-1-OL is quite unique. It is a spiro compound, which means it has two rings that share a single atom . The molecular formula is C7H12O .Chemical Reactions Analysis
The chemical reactions involving spiro[3.3]heptan-1-OL are quite complex. One of the key reactions involves the use of rhodium (I) catalysts . This reaction proceeds via sequential C–C bond oxidative addition and β-carbon elimination .Scientific Research Applications
Synthesis of Strained Carbene Structures
Spiro[3.3]heptan-1-OL is utilized in the synthesis of strained carbene structures, which are pivotal in studying reaction mechanisms and developing new synthetic methodologies . The compound’s ability to undergo competitive 1,2-C atom shifts due to its distinct ring-puckered conformers makes it a valuable subject in computational chemistry and theoretical models.
Strain-Relocating Semipinacol Rearrangements
Researchers have developed novel approaches for the formation of highly strained spiro[3.3]heptan-1-one motifs through strain-relocating semipinacol rearrangements starting from Spiro[3.3]heptan-1-OL . This process is significant for the regio- and stereospecific synthesis of optically active spiro compounds, which are important in medicinal chemistry.
Development of Organic Synthesis Methodologies
Spiro[3.3]heptan-1-OL serves as a starting material for the development of new organic synthesis methodologies. Its unique structure allows for the exploration of ring-strain energies and the potential for discovering new reaction pathways, which can lead to the synthesis of complex organic molecules .
Material Sciences and Bioorganic Chemistry
The compound’s framework is explored as a rigid-linear motif in material sciences and bioorganic chemistry. Its incorporation into larger molecular structures can lead to the development of new materials with desired properties, such as increased stability or novel electronic characteristics .
Pharmaceutical Research
In pharmaceutical research, Spiro[3.3]heptan-1-OL’s derivatives are investigated for their potential therapeutic applications. The spirocyclic structure is often found in bioactive molecules, and its manipulation can result in the discovery of new drugs with enhanced efficacy and selectivity .
Computational Chemistry and Molecular Modeling
Spiro[3.3]heptan-1-OL is used in computational chemistry for molecular modeling. Its unique conformational properties provide insights into molecular stability and reactivity, aiding in the design of molecules with specific functions or activities .
Chemical Activation Studies
The compound is also involved in studies related to chemical activation. Understanding its energy profile during chemical activation processes can inform the design of catalysts and the development of more efficient chemical reactions .
Advanced Spectroscopic Analysis
Finally, Spiro[3.3]heptan-1-OL is used in advanced spectroscopic analyses, such as NMR spectroscopy, to elucidate the structure of complex molecules. Its distinctive NMR characteristics make it a useful standard for comparison and identification purposes .
properties
IUPAC Name |
spiro[3.3]heptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-5-7(6)3-1-4-7/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSNBRGUEFLZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptan-1-OL | |
CAS RN |
1823960-41-3 | |
Record name | spiro[3.3]heptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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